molecular formula C6H13ClN2 B2509372 2-Amino-2-ethylbutanenitrile hydrochloride CAS No. 859081-90-6

2-Amino-2-ethylbutanenitrile hydrochloride

Cat. No.: B2509372
CAS No.: 859081-90-6
M. Wt: 148.63
InChI Key: JCSZRBHXYSZDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within α-Aminonitrile Chemistry and its Significance

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. This unique arrangement makes them highly valuable intermediates in organic synthesis. They serve as direct precursors to α-amino acids, which are the fundamental building blocks of proteins, and can also be converted into a variety of other important molecules, including diamines and nitrogen-containing heterocycles. The reactivity of both the amino and nitrile functionalities allows for a wide range of chemical transformations, positioning α-aminonitriles as crucial synthons in the construction of complex molecular architectures.

The significance of α-aminonitriles extends to their role in the synthesis of non-natural or unnatural amino acids. nih.govresearchgate.netbioascent.com These modified amino acids are of great interest in medicinal chemistry and drug discovery as they can be incorporated into peptides to enhance their stability, conformational properties, and biological activity. nih.govresearchgate.netbioascent.com The ability to introduce substituents at the α-carbon, as seen in 2-amino-2-ethylbutanenitrile (B1281198), allows for the creation of sterically hindered amino acids that can impart unique structural constraints on peptide backbones. researchgate.net

Historical Perspectives on the Development and Utility of α-Aminonitriles

The history of α-aminonitriles is intrinsically linked to the groundbreaking work of Adolph Strecker in 1850. His discovery of a one-pot reaction involving an aldehyde, ammonia (B1221849), and hydrogen cyanide to produce an α-aminonitrile, which could then be hydrolyzed to the corresponding amino acid, became known as the Strecker synthesis. acs.orgnih.gov This reaction was a landmark achievement in organic chemistry, providing the first general method for the laboratory synthesis of amino acids and lending strong support to the emerging field of structural theory.

Initially, the Strecker synthesis was employed to prepare racemic mixtures of naturally occurring amino acids. However, the versatility of the reaction soon became apparent, with the use of ketones in place of aldehydes leading to the formation of α,α-disubstituted α-aminonitriles. acs.org This extension of the Strecker methodology opened the door to the synthesis of a vast array of non-proteinogenic amino acids, significantly expanding the toolbox of organic chemists. Over the decades, numerous modifications and improvements to the original Strecker synthesis have been developed, including asymmetric variations to control the stereochemistry of the products. mdpi.com

Research Trajectory and Evolving Academic Interest in 2-Amino-2-ethylbutanenitrile Hydrochloride

While the broader class of α-aminonitriles has been the subject of extensive research for over a century, the specific academic interest in this compound has been more niche and appears to be primarily as a building block or intermediate in larger synthetic endeavors. Its structural simplicity, providing a quaternary center with two ethyl groups, makes it a useful model compound for studying reactions and methodologies related to the synthesis of α,α-diethylglycine and other sterically hindered amino acids.

The research trajectory for this compound is largely embedded within the broader quest for efficient and stereoselective methods to produce α,α-disubstituted amino acids. researchgate.net These complex amino acids are of increasing importance in the design of peptidomimetics and other biologically active molecules. The hydrochloride salt form of 2-Amino-2-ethylbutanenitrile offers advantages in terms of stability and handling compared to the free base, making it a commercially available and practical starting material for research purposes. bldpharm.comscbt.com

Scope and Objectives of Contemporary Research on this compound

Contemporary research involving this compound is primarily focused on its application as a synthetic intermediate. The key objectives of this research can be summarized as follows:

Synthesis of Novel Non-Natural Amino Acids: The primary use of this compound is as a precursor to α,α-diethylglycine and its derivatives. Research in this area aims to develop new synthetic routes to these and other complex amino acids that may have interesting pharmacological properties.

Development of New Synthetic Methodologies: this compound can serve as a substrate in the development of new chemical reactions and catalytic systems. For example, it could be used to test the efficacy of new methods for the hydrolysis of nitriles or the derivatization of amino groups in sterically hindered environments.

Incorporation into Peptides and Peptidomimetics: Researchers are exploring the incorporation of α,α-disubstituted amino acids, derived from compounds like this compound, into peptide chains to study their effects on secondary structure and biological activity. researchgate.net

The overarching goal of this research is to expand the available chemical space for the design of new molecules with potential applications in medicine and materials science.

Interactive Data Table: Chemical Properties of this compound

PropertyValue
CAS Number 859081-90-6
Molecular Formula C6H13ClN2
Molecular Weight 148.63 g/mol
Synonyms 2-Amino-2-ethylbutanenitrile HCl

Properties

IUPAC Name

2-amino-2-ethylbutanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-3-6(8,4-2)5-7;/h3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSZRBHXYSZDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 2 Ethylbutanenitrile Hydrochloride

Classical and Modern Approaches to α-Aminonitrile Synthesis

The formation of α-aminonitriles is a cornerstone of synthetic organic chemistry, with both long-established and modern methods being employed for their preparation. These techniques are crucial for the synthesis of a wide array of compounds, including α-amino acids and their derivatives.

Strecker Reaction and its Variants for 2-Amino-2-ethylbutanenitrile (B1281198) Hydrochloride

The most prominent and historically significant method for the synthesis of α-aminonitriles is the Strecker reaction, first reported by Adolph Strecker in 1850. acs.orgwikipedia.org This versatile one-pot, three-component reaction traditionally involves the treatment of a ketone or aldehyde with ammonia (B1221849) and a cyanide source. wikipedia.orgchemeurope.com In the case of 2-Amino-2-ethylbutanenitrile, the precursor is diethyl ketone. The reaction proceeds via the formation of an imine intermediate from the ketone and ammonia, which is then attacked by a cyanide ion to yield the α-aminonitrile. wikipedia.org

A typical laboratory-scale procedure for a related compound involves the reaction of diethyl ketone with sodium cyanide, ammonium chloride, and ammonium hydroxide in a mixture of water and methanol. The reaction mixture is heated to facilitate the formation of 2-Amino-2-ethylbutanenitrile. Although this procedure is often used as a direct route to the corresponding α-amino acid through subsequent hydrolysis, the aminonitrile intermediate is a key isolable product.

Modern variations of the Strecker reaction have been developed to improve yields, enantioselectivity, and safety. These variants often employ alternative cyanide sources to avoid the use of highly toxic hydrogen cyanide gas, such as potassium cyanide (KCN) or sodium cyanide (NaCN) in buffered aqueous media. masterorganicchemistry.com Furthermore, research has explored the use of various catalysts to enhance the reaction rate and efficiency. While the classical Strecker synthesis yields a racemic mixture of the α-aminonitrile, asymmetric versions have been developed using chiral auxiliaries or catalysts to produce enantiomerically enriched products. wikipedia.org For α,α-disubstituted aminonitriles like 2-Amino-2-ethylbutanenitrile, where the α-carbon is not a stereocenter, the classical approach remains highly effective.

Direct Reaction Pathways from Precursor Molecules

Direct synthesis of 2-Amino-2-ethylbutanenitrile can also be conceptualized through pathways that deviate from the traditional one-pot Strecker conditions. One such approach involves the pre-formation of diethyl ketone cyanohydrin, which is the adduct of diethyl ketone and hydrogen cyanide. This intermediate can then be reacted with ammonia. The ammonia displaces the hydroxyl group to form the desired α-aminonitrile. This two-step approach allows for greater control over the reaction conditions for each step.

Another direct pathway could involve the reaction of diethyl ketone with an ethanolic solution of ammonium cyanide. These methods, while conceptually straightforward, still rely on the core components of the Strecker synthesis but separate their introduction into distinct reaction steps.

Multi-Step Synthesis Sequences Involving 2-Amino-2-ethylbutanenitrile Hydrochloride

In addition to one-pot syntheses, this compound can be prepared as part of a multi-step reaction sequence. These sequences may offer advantages in terms of purification and the ability to introduce specific functionalities.

Strategies Utilizing Specific Intermediates (e.g., Schiff Bases)

A key intermediate in the Strecker synthesis is the imine, which is a type of Schiff base. Synthetic strategies can be designed to first isolate this imine intermediate and then react it with a cyanide source. For the synthesis of 2-Amino-2-ethylbutanenitrile, the required imine would be formed from the condensation of diethyl ketone and ammonia.

The general process for forming a Schiff base involves the reaction of a primary amine with an aldehyde or a ketone. While aldehydes react readily, the formation of Schiff bases from ketones can be more challenging and may require specific catalysts or reaction conditions to drive the equilibrium towards the product. Once the diethyl ketone-derived imine is formed and purified, its reaction with a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, would provide a more controlled route to 2-Amino-2-ethylbutanenitrile. This approach allows for the purification of the intermediate imine, potentially leading to a purer final product.

Chlorination, Ammoniation, and Acidification Routes

While less common for the direct synthesis of the nitrile itself, routes involving chlorination, ammoniation, and acidification are highly relevant for the synthesis of related compounds and for the final conversion to the hydrochloride salt. For instance, a multi-step synthesis of a related compound, 2-aminobutanamide hydrochloride, starts from 2-aminobutyric acid, which undergoes chlorination followed by ammoniation and acidification. google.com

In the context of 2-Amino-2-ethylbutanenitrile, once the free base of the aminonitrile is synthesized via a method like the Strecker reaction, it is converted to its hydrochloride salt. This is typically achieved by dissolving the aminonitrile in a suitable anhydrous solvent, such as dichloromethane, and then treating it with a solution of anhydrous hydrogen chloride in a solvent like ether. sci-hub.box The acidification protonates the amino group, leading to the precipitation of the stable and crystalline this compound salt, which can then be isolated by filtration. sci-hub.box

Reaction Conditions and Parameter Optimization in this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors include the choice of reactants, solvent, temperature, reaction time, and the molar ratios of the reagents.

For the Strecker synthesis of α,α-disubstituted aminonitriles, the reactivity of the starting ketone is a critical factor. Ketones are generally less reactive than aldehydes in this reaction. nih.gov Therefore, optimizing conditions to favor the formation of the imine intermediate is crucial. This can involve adjusting the pH, temperature, and concentration of ammonia.

The choice of cyanide source and solvent system also plays a significant role. While aqueous systems are common, the use of organic solvents or biphasic systems has been explored to improve yields and facilitate product isolation. The reaction temperature is another important parameter to control, as it can influence the reaction rate and the stability of the intermediates and products.

Below are tables summarizing key parameters and findings from research on α-aminonitrile synthesis, which provide insights into the optimization of the synthesis of this compound.

Table 1: Influence of Cyanide Source and Catalyst on a Strecker-type Reaction

EntryCyanide SourceCatalystSolventYield (%)
1KCNNoneTHF94
2KCNNoneDioxane85
3KCNNoneAcetonitrile82
4TMSCNNoneTHF0
5Acetone CyanohydrinNoneTHF0

This table is generated based on data for a related N-acylated α-aminonitrile synthesis and illustrates the significant impact of the cyanide source on reaction efficiency. acs.org

Table 2: Optimization of Reaction Conditions for a Radiochemical Strecker Synthesis

EntryReactant Ratio (MeNH₂·HCl/HCHO/NaCN)Time (min)Temperature (°C)Radiochemical Conversion (%)
11:1:15Room Temperature63
21:1:112Room Temperature65
31:1:155068
41:1:158081

This table is based on the synthesis of [¹¹C]α-aminonitrile and demonstrates the effect of reaction time and temperature on the conversion rate. nih.gov

These tables highlight the importance of systematic optimization of reaction parameters to achieve high yields and purity in the synthesis of α-aminonitriles.

Solvent Effects and Temperature Control

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the yield, reaction rate, and purity of this compound. The reaction can be performed in a variety of polar organic solvents, including methanol, ethanol, and water, or even under solvent-free conditions. google.comscispace.comresearchgate.net

Solvent Effects: The polarity of the solvent plays a crucial role in the formation of the iminium ion intermediate, a key step in the Strecker reaction mechanism. masterorganicchemistry.com Polar protic solvents, such as water and ethanol, are often favored as they can effectively solvate the ionic intermediates and reagents. nih.govgoogle.com Water, in particular, is considered an ideal "green" solvent due to its non-toxic and non-flammable nature. nih.gov However, the efficiency of the catalyst and the solubility of reactants can be strongly dependent on the solvent system, with polar solvents that can strongly solvate Lewis acids sometimes proving detrimental to the reaction. acs.org In some modified procedures, aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene are employed, especially when using specific catalysts or cyanide sources like trimethylsilyl cyanide (TMSCN). acs.orgcabidigitallibrary.org

Table 1: Impact of Solvent and Temperature on α-Aminonitrile Synthesis

Parameter Conditions Effect on Reaction Rationale
Solvent Water, Ethanol Generally high yields Promotes iminium ion formation; Green solvent choice. nih.govresearchgate.net
Aprotic (e.g., THF, Toluene) Variable yields, catalyst dependent Used with specific reagents like TMSCN; avoids cyanohydrin formation. acs.orgcabidigitallibrary.org
Solvent-Free Moderate to high yields Environmentally friendly, but may require temperature control to manage viscosity and heat. scispace.com
Temperature Low (e.g., 0 °C) Increased selectivity, slower rate Minimizes side reactions, crucial for asymmetric synthesis. nrochemistry.com
Room Temperature Good balance of rate and yield Convenient for laboratory scale, often sufficient for high yields. scispace.com
Elevated (e.g., 50 °C) Faster reaction rate Increases throughput but may lead to side products and reduced purity. scispace.comnih.gov

Catalytic Systems and Reagent Stoichiometry

Modern synthetic approaches for this compound increasingly rely on advanced catalytic systems to improve efficiency, selectivity, and safety. The stoichiometry of the reagents—diethyl ketone, ammonia source, and cyanide source—must also be carefully controlled to maximize product formation.

Catalytic Systems: While the classic Strecker reaction can proceed without a dedicated catalyst, various catalysts are now used to accelerate the reaction and improve yields. organic-chemistry.org These can range from simple acids and bases to more complex systems:

Lewis Acids and Brønsted Acids: Catalysts like indium(III) chloride, copper(II) triflate, and even simple organic acids like formic acid can activate the ketone's carbonyl group, making it more susceptible to nucleophilic attack by ammonia. mdpi.comnih.govacs.org

Phase-Transfer Catalysts (PTC): When using an aqueous cyanide source (like KCN) with an organic-soluble ketone, a PTC such as a quaternary ammonium salt is essential. youtube.combiomedres.us The PTC facilitates the transport of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs, dramatically increasing the reaction rate. youtube.com Chiral phase-transfer catalysts have been developed to achieve enantioselective synthesis. nih.gov

Organocatalysts: The field of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of α-aminonitriles. Chiral catalysts, such as thioureas or squaramides derived from cinchona alkaloids, can create a chiral environment around the iminium ion, directing the cyanide attack to favor the formation of one enantiomer over the other. mdpi.com This is crucial for pharmaceutical applications where a single enantiomer is often required.

Reagent Stoichiometry: The molar ratio of the reactants is a critical parameter. Typically, a slight excess of the ammonia and cyanide sources relative to the ketone is used to drive the reaction equilibrium towards the formation of the α-aminonitrile. nrochemistry.com However, using a large excess of cyanide is undesirable due to its toxicity and the potential for side reactions. The use of trimethylsilyl cyanide (TMSCN) has become common as it is less hazardous than HCN and often provides cleaner reactions, though it may require activation by a catalyst. nih.gov The stoichiometry must be optimized for each specific set of reaction conditions (catalyst, solvent, temperature) to achieve the highest possible yield and purity.

Development of Sustainable and Green Chemistry Approaches for this compound Production

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the synthesis of α-aminonitriles. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key green strategies applicable to the production of 2-amino-2-ethylbutanenitrile include:

Use of Aqueous Media: Performing the reaction in water is a prime example of a green approach. Water is non-toxic, inexpensive, and non-flammable. Several catalytic systems, such as those using indium powder, have been shown to be highly effective in water, leading to excellent yields and simple product work-up. nih.govnih.gov

Solvent-Free Reactions: Eliminating the solvent entirely reduces waste and simplifies purification. Reactions can be run neat or with a recyclable catalyst, often with gentle heating or under mechanochemical (grinding) conditions to facilitate the reaction.

Development of Safer Cyanide Sources: The high toxicity of hydrogen cyanide (HCN) and alkali metal cyanides is a major drawback of the traditional Strecker synthesis. Research has focused on developing safer, solid cyanide sources or methods for the in situ generation of HCN. rsc.org One approach involves using acetone cyanohydrin or TMSCN, which are less volatile and easier to handle than HCN. nih.gov Another innovative strategy uses non-toxic materials like hexacyanoferrate or even α-amino acids as cyanide precursors, releasing cyanide only under specific catalytic conditions. rsc.org

Biocatalysis: An increasingly important green alternative is the use of enzymes. Nitrile hydratases (NHases) are enzymes that can catalyze the hydration of nitriles to amides under mild, aqueous conditions. mdpi.comnih.govresearchgate.net While this applies to the conversion of the nitrile product, nitrilase enzymes can directly convert nitriles to the corresponding carboxylic acids. nih.gov Chemoenzymatic one-pot syntheses combine the chemical Strecker reaction with an enzymatic resolution step. In this process, a racemic α-aminonitrile is formed chemically and then an enantioselective nitrilase enzyme converts only one of the enantiomers to the desired amino acid, allowing for a dynamic kinetic resolution that can yield a single enantiomer in high yield and purity. frontiersin.org This approach avoids harsh hydrolysis conditions and provides a direct route to enantiopure products.

Table 2: Green Chemistry Strategies for α-Aminonitrile Synthesis

Strategy Approach Advantages
Benign Solvents Use of water or ethanol as the reaction medium. nih.govresearchgate.net Reduces pollution, non-toxic, low cost, simplifies processing.
Catalysis Use of recyclable heterogeneous catalysts or organocatalysts. nih.gov Minimizes waste, allows for catalyst reuse, often milder conditions.
Alternative Reagents Use of TMSCN or in situ cyanide generation from non-toxic precursors. nih.govrsc.org Enhances safety by avoiding direct handling of highly toxic HCN.
Biocatalysis Chemoenzymatic synthesis using nitrilase enzymes for dynamic kinetic resolution. nih.govfrontiersin.org Highly selective, mild aqueous conditions, produces enantiopure products.

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Selectivity

Several synthetic routes to this compound exist, each with distinct advantages and disadvantages regarding efficiency, scalability, and selectivity. The primary methods are the classical Strecker synthesis, modern organocatalytic variations, and emerging biocatalytic routes.

Efficiency: Efficiency is typically measured by the chemical yield.

Classical Strecker Synthesis: This method is robust and generally provides moderate to good yields. However, yields can be variable depending on the specific ketone and reaction conditions. researchgate.netnih.gov

Catalytic Methods: The use of modern catalysts, such as Lewis acids or organocatalysts, often leads to significantly higher and more consistent yields, frequently exceeding 90%. nih.gov

Biocatalytic/Chemoenzymatic Routes: These methods can also achieve very high yields, particularly when dynamic kinetic resolution is successfully implemented, allowing for the theoretical conversion of all starting material to the desired enantiomer. frontiersin.org

Scalability: The feasibility of adapting a synthesis for large-scale industrial production is a critical factor.

Classical Strecker Synthesis: While widely used, scalability is a major concern due to the handling of large quantities of highly toxic and volatile hydrogen cyanide or alkali cyanides. nih.govnih.gov This necessitates extensive safety infrastructure and careful process control.

Catalytic Methods: Organocatalytic methods are highly scalable. nih.govresearchgate.net The use of low catalyst loadings (e.g., 0.5–10 mol%) makes them economically viable, and the development of robust catalysts compatible with safer cyanide sources like KCN enhances their practicality for industrial applications. nih.govnih.gov

Biocatalytic/Chemoenzymatic Routes: Biocatalysis is inherently scalable using large fermenters and bioreactors. The reactions are typically run in water under mild conditions, which simplifies the engineering and safety requirements for industrial-scale production. mdpi.com

Selectivity: For a chiral molecule like 2-amino-2-ethylbutanenitrile, enantioselectivity is the most important aspect of selectivity.

Classical Strecker Synthesis: This method is inherently non-selective and produces a racemic mixture (an equal amount of both enantiomers). wikipedia.orgnih.gov To obtain a single enantiomer, a subsequent resolution step (e.g., via diastereomeric salt formation) is required, which is often inefficient.

Asymmetric Organocatalysis: This is the premier method for achieving high enantioselectivity. Chiral catalysts can direct the reaction to produce the desired α-aminonitrile with very high enantiomeric excess (ee), often greater than 95%. mdpi.comnih.gov

Biocatalysis: Enzymatic methods are renowned for their exceptional selectivity. A nitrilase used in a chemoenzymatic process can exhibit near-perfect enantioselectivity, leading to products with ee values approaching 99%. frontiersin.org

Table 3: Comparative Analysis of Major Synthetic Routes

Synthetic Route Efficiency (Yield) Scalability Selectivity (Enantioselectivity) Key Advantages Key Disadvantages
Classical Strecker Moderate to Good Challenging None (Racemic) wikipedia.org Inexpensive reagents, well-established. Use of highly toxic HCN, produces racemate, requires resolution. nih.gov
Asymmetric Organocatalysis High to Excellent (>90%) Good to Excellent nih.gov High to Excellent (>95% ee) mdpi.com High enantioselectivity, low catalyst loading, scalable. Catalyst cost can be high, requires optimization.
Chemoenzymatic (Biocatalysis) High to Excellent Excellent Excellent (>99% ee) frontiersin.org Extremely high selectivity, green conditions (aqueous, mild), safe. Enzyme development can be time-consuming, potential substrate inhibition.

Applications of 2 Amino 2 Ethylbutanenitrile Hydrochloride in Advanced Organic Synthesis

2-Amino-2-ethylbutanenitrile (B1281198) Hydrochloride as a Foundational Building Block

The reactivity of the amino and nitrile functionalities in 2-amino-2-ethylbutanenitrile hydrochloride allows for its participation in a variety of chemical transformations. This makes it a key precursor for synthesizing more complex molecules with potential applications in medicinal chemistry and material science.

Precursor for α-Amino Acid Analogs and Derivatives

One of the most significant applications of this compound is its role as a precursor in the synthesis of α-amino acid analogs, particularly α,α-disubstituted amino acids. The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid.

The acidic hydrolysis of this compound yields 2-amino-2-ethylbutanoic acid, also known as diethylglycine. This reaction is typically carried out under strong acidic conditions, where the nitrile is converted to a carboxylic acid. The hydrochloride salt of the starting material facilitates this process by ensuring the solubility of the aminonitrile in the aqueous acidic medium. The resulting α,α-disubstituted amino acid, diethylglycine, is a non-proteinogenic amino acid that has been incorporated into peptides to study conformational preferences and biological activity.

The synthesis of 2-amino-2-ethylbutanoic acid from its nitrile precursor is a fundamental transformation that highlights the utility of α-aminonitriles in amino acid synthesis, a process famously exemplified by the Strecker synthesis.

Beyond simple hydrolysis, the amino group of 2-amino-2-ethylbutanenitrile can be protected, allowing for selective modification of the nitrile functionality or for its use in peptide synthesis following hydrolysis. The resulting amino acid derivatives are valuable tools for creating peptides with modified structures and properties.

Table 1: Synthesis of 2-Amino-2-ethylbutanoic Acid

Starting Material Reagent Product Application of Product

Role in Substituted Ethylenediamine (B42938) Synthesis

The chemical reduction of the nitrile group in this compound offers a pathway to substituted ethylenediamine derivatives. These diamines are important scaffolds in coordination chemistry and are present in numerous biologically active compounds.

The reduction of α-aminonitriles to their corresponding 1,2-diamines can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.com In this reaction, the nitrile functionality is converted to a primary amine. For 2-amino-2-ethylbutanenitrile, this transformation would yield 2-ethylbutane-1,2-diamine. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

The resulting vicinal diamine, with its distinct substitution pattern, can serve as a chiral ligand in asymmetric synthesis or as a key component in the synthesis of more complex molecules. The presence of two amino groups with different steric and electronic environments allows for selective functionalization.

Table 2: Reduction of 2-Amino-2-ethylbutanenitrile

Starting Material Reagent Product Potential Application of Product

Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound provides a versatile entry point for the construction of various heterocyclic rings, including imidazoles, oxazoles, and isothiazoles.

Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives can be achieved through the condensation of α-aminonitriles with other reagents. One established method involves the reaction of an α-aminonitrile with an aldehyde, which can lead to the formation of a substituted imidazole ring. While specific examples utilizing 2-amino-2-ethylbutanenitrile are not extensively documented in readily available literature, the general reactivity pattern of α-aminonitriles suggests its applicability in such synthetic strategies. For instance, the reaction of an aminonitrile with an aldehyde can form an N-substituted aminonitrile, which can then undergo cyclization to form an imidazole derivative.

Oxazole (B20620) Derivatives

The synthesis of oxazole derivatives from this compound can be envisioned through a multi-step process. A plausible route involves the initial conversion of the α-aminonitrile to an α-amino ketone. This transformation can be achieved through various methods, including the reaction of the aminonitrile with a Grignard reagent followed by hydrolysis. The resulting α-amino ketone is a key precursor for oxazole synthesis.

The subsequent cyclization of the α-amino ketone with a suitable reagent, such as a source of a carbonyl group or an orthoester, would lead to the formation of the oxazole ring. The substituents on the oxazole ring would be determined by the structure of the α-amino ketone and the cyclizing agent. This approach would yield oxazoles with a quaternary carbon at the 4-position, a structural motif of interest in medicinal chemistry.

Isothiazole (B42339) Derivatives

A well-established method for the synthesis of 5-aminothiazoles from α-aminonitriles is the Cook-Heilbron thiazole (B1198619) synthesis. wikipedia.orgscispace.comexpertsmind.com This reaction involves the treatment of an α-aminonitrile with carbon disulfide, isothiocyanates, or other related sulfur-containing reagents. wikipedia.org Given the structural similarity, a parallel synthesis for isothiazole derivatives is conceivable, though not as commonly cited.

More directly, the reaction of 2-amino-2-ethylbutanenitrile with a reagent that can provide the S-N bond of the isothiazole ring could lead to the desired heterocycle. The general reactivity of α-aminonitriles in cyclization reactions makes them promising candidates for the construction of a variety of heterocyclic systems, including the isothiazole core. The reaction with isothiocyanates, for instance, is a known route to thiazole derivatives and could potentially be adapted for isothiazole synthesis under specific conditions. nih.gov

Table 3: Potential Heterocyclic Synthesis from 2-Amino-2-ethylbutanenitrile

Heterocycle Key Reagents Resulting Heterocyclic Core
Imidazole Aldehydes 4,4-Diethyl-4H-imidazole
Oxazole Grignard reagent, then cyclizing agent 4,4-Diethyloxazole

1,3,2-Diazaphospholidine Derivatives

A thorough literature search did not yield any specific methods or research findings on the utilization of this compound as a precursor for the synthesis of 1,3,2-diazaphospholidine derivatives. The existing literature on the synthesis of these heterocycles typically describes pathways starting from 1,2-diamines or functionalized amino alcohols, with no mention of α,α-disubstituted aminonitriles as starting materials.

Formation of Other Nitrogen-Containing Heterocycles

While the synthesis of nitrogen-containing heterocycles is a vast area of organic chemistry, no specific examples or dedicated studies detailing the use of this compound as a building block for such structures were found. The inherent steric hindrance of the quaternary α-carbon in this compound may limit its utility in common cyclization strategies without specialized methodologies, which are not currently reported in the literature.

Utilization in the Synthesis of Pharmaceutical Intermediates

This compound is not a precursor in the synthesis of the anti-epileptic drug Levetiracetam. Analysis of established synthetic routes for Levetiracetam shows that its core structure is derived from (S)-2-aminobutyric acid or its corresponding amide, (S)-2-aminobutanamide.

Structural Comparison of Precursors:

Compound Chemical Structure Relevance to Levetiracetam
2-Amino-2-ethylbutanenitrile Contains a quaternary carbon with two ethyl groups (a gem-diethyl group). Not a direct precursor.

| 2-Aminobutyronitrile | Contains a secondary carbon with one ethyl group. | A known precursor to Levetiracetam intermediates. |

The key difference lies in the substitution at the alpha-carbon. Levetiracetam possesses a single ethyl group at this position, whereas 2-amino-2-ethylbutanenitrile has two. This fundamental structural disparity precludes its use in the synthesis of Levetiracetam itself. Furthermore, the literature search did not identify any studies where it was used to create gem-diethyl analogs of Levetiracetam.

There is a lack of published research detailing the application of this compound in the synthesis of other specific biologically active scaffolds or pharmaceutical agents. While α,α-disubstituted amino acids (which can be derived from the hydrolysis of this compound) are of interest in medicinal chemistry for creating conformationally constrained peptides, no concrete examples originating from this specific starting material were identified.

Exploration of this compound in Multicomponent Reactions

2-Amino-2-ethylbutanenitrile is itself a product of a classic multicomponent reaction (MCR), the Strecker synthesis, which involves the one-pot reaction of diethyl ketone, a cyanide source (like sodium cyanide), and an ammonia (B1221849) source.

However, a review of the literature on the application of MCRs in organic synthesis did not reveal any instances where this compound is used as a reactant in subsequent multicomponent reactions. nih.govrsc.orgnih.gov Its potential role as a component in Ugi, Passerini, or other isonitrile-based MCRs has not been explored in the available research. epfl.chresearchgate.net

Derivatives and Chemical Transformations of 2 Amino 2 Ethylbutanenitrile Hydrochloride

Synthesis of Substituted 2-Amino-2-ethylbutanenitrile (B1281198) Derivatives

The reactivity of 2-amino-2-ethylbutanenitrile is primarily centered around its nucleophilic amino group and the electrophilic carbon of the nitrile group. This dual reactivity allows for the synthesis of a broad spectrum of derivatives through selective chemical transformations.

The primary amine of 2-amino-2-ethylbutanenitrile is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing alkyl or acyl substituents, thereby modifying the compound's steric and electronic properties.

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through several methods. Direct alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base can lead to mono- and di-alkylated products. chemrxiv.org Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. chemrxiv.org Reductive amination, another powerful technique, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to yield N-substituted derivatives. A more recent approach involves the direct N-alkylation of unprotected amino acids with alcohols, a method noted for its high selectivity and production of water as the sole byproduct. nih.gov While this has been demonstrated on amino acids, the principle extends to aminonitriles.

N-Acylation: N-acylation is a common strategy to form a stable amide bond. This is typically accomplished by reacting the amine with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the liberated acid. semanticscholar.org This reaction is generally high-yielding and provides access to a wide array of N-acyl derivatives. For instance, reaction with acetyl chloride would yield N-acetyl-2-amino-2-ethylbutanenitrile. These N-acylated aminonitriles can be of interest as mechanism-based inhibitors for certain enzymes. nih.gov

Reaction TypeTypical ReagentsProduct ClassKey Features
N-Alkylation Alkyl halides, Aldehydes/Ketones + Reducing AgentN-Alkyl aminesCan produce mono- or di-alkylated products. chemrxiv.org
N-Acylation Acid chlorides, Acid anhydridesN-Acyl amines (Amides)Forms a stable amide linkage; generally high yield. semanticscholar.org

The nitrile group is a versatile functional group that can be transformed into other important moieties, primarily carboxylic acids (or their amide precursors) and primary amines.

Hydrolysis: The hydrolysis of the nitrile group in α-aminonitriles is a key step in the Strecker synthesis of amino acids. wikipedia.org Treatment of 2-amino-2-ethylbutanenitrile with strong aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by neutralization leads to the formation of 2-amino-2-ethylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid. wikipedia.orgebsco.com Under milder or controlled conditions, the hydrolysis can be stopped at the intermediate amide stage, yielding 2-amino-2-ethylbutanamide. ebsco.com Enzymatic hydrolysis using nitrile hydratases also presents a green alternative for converting α-aminonitriles to α-aminoamides. nih.gov

Reduction: The nitrile group can be reduced to a primary amine, converting the original aminonitrile into a vicinal diamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon under a hydrogen atmosphere). google.com The reduction of 2-amino-2-ethylbutanenitrile yields 2-ethylbutane-1,2-diamine, a chiral diamine that can serve as a valuable building block or ligand in coordination chemistry.

TransformationReagentsProduct Functional GroupResulting Compound from 2-Amino-2-ethylbutanenitrile
Hydrolysis H₃O⁺ or OH⁻Carboxylic Acid2-Amino-2-ethylbutanoic acid chemsynthesis.comchemchart.comsun-shinechem.comkeyorganics.net
Partial Hydrolysis Controlled H₂O/H⁺ or enzymeAmide2-Amino-2-ethylbutanamide
Reduction LiAlH₄ or H₂/CatalystPrimary Amine2-Ethylbutane-1,2-diamine

Protecting Group Chemistry Applied to 2-Amino-2-ethylbutanenitrile Hydrochloride

In multi-step syntheses involving 2-amino-2-ethylbutanenitrile, it is often necessary to temporarily "protect" the reactive amino group to prevent it from undergoing undesired side reactions. This is achieved by converting the amine into a less reactive derivative, which can be cleanly removed later in the synthetic sequence.

Among the most widely used amine-protecting groups in organic synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. bzchemicals.com

tert-Butoxycarbonyl (Boc) Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. fishersci.co.ukgoogle.com The resulting N-Boc protected aminonitrile is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid). bzchemicals.comfishersci.co.uk

9-Fluorenylmethoxycarbonyl (Fmoc) Protection: The Fmoc group is installed using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.comwikipedia.org In contrast to the Boc group, the Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). total-synthesis.comwikipedia.org

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O) organic-chemistry.orgStrong Acid (e.g., TFA, HCl) fishersci.co.ukBase, Nucleophiles, Hydrogenolysis
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSu organic-chemistry.orgBase (e.g., Piperidine in DMF) wikipedia.orgAcid, Hydrogenolysis

The differential stability of the Boc and Fmoc groups is the foundation of orthogonal protection strategies. organic-chemistry.org An orthogonal scheme allows for the selective removal of one protecting group in the presence of another. For a derivative of 2-amino-2-ethylbutanenitrile, this would be particularly useful if another functional group requiring protection were present in the molecule. For example, if the nitrile were hydrolyzed to a carboxylic acid, which was then esterified with a tert-butyl group (acid-labile), the amine could be protected with an Fmoc group (base-labile). The Fmoc group could be removed with piperidine to allow for N-acylation, without affecting the tert-butyl ester. Subsequently, the tert-butyl ester could be removed with TFA without cleaving the newly formed amide bond. This strategy provides precise control over which part of the molecule reacts in a given step, which is crucial for the synthesis of complex molecules like peptides.

Reactivity and Synthetic Utility of Derived Structures

The derivatives synthesized from 2-amino-2-ethylbutanenitrile are valuable intermediates.

α,α-Disubstituted Amino Acids: The corresponding amino acid, 2-amino-2-ethylbutanoic acid, is an unnatural α,α-disubstituted amino acid. rsc.org Incorporating such structures into peptides can induce specific secondary structures (e.g., helices) and increase resistance to enzymatic degradation, making them important in peptidomimetic drug design. chemchart.com

Vicinal Diamines: The reduction product, 2-ethylbutane-1,2-diamine, is a chiral diamine. Such compounds are widely used as chiral ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. They can also serve as monomers for the synthesis of specialty polyamides or as building blocks for heterocyclic compounds.

N-Substituted Derivatives: The N-alkylated and N-acylated aminonitriles can be further elaborated. For instance, an N-protected aminonitrile could undergo nitrile hydrolysis or reduction, followed by deprotection, to yield N-substituted amino acids or diamines, which are themselves important synthetic targets. monash.edu

The chemical transformations of this compound thus provide a rich platform for generating a variety of functionalized molecules with significant potential in medicinal chemistry, materials science, and asymmetric synthesis.

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral derivatives of this compound with high enantiopurity is a significant area of research, primarily approached through the asymmetric Strecker reaction. This classical method for synthesizing α-amino acids and their nitrile precursors can be rendered enantioselective through the use of chiral auxiliaries or catalysts. wikipedia.orgnih.gov

The asymmetric Strecker synthesis, first reported by Harada in 1963, involves the reaction of a ketone, in this case, diethyl ketone, with a cyanide source and ammonia (B1221849) or an amine in the presence of a chiral entity. wikipedia.org The use of a chiral auxiliary, such as (S)-α-phenylethylamine, can direct the addition of the cyanide ion to the imine intermediate, leading to the preferential formation of one enantiomer of the resulting α-aminonitrile. wikipedia.org Subsequent hydrolysis and removal of the auxiliary group yield the chiral α,α-diethylglycine.

Catalytic asymmetric Strecker reactions represent a more atom-economical approach. nih.gov Chiral catalysts, including those based on thiourea (B124793) or BINOL derivatives, have been developed to facilitate the enantioselective addition of cyanide to imines. wikipedia.org For instance, a BINOL-derived catalyst has been employed to generate a chiral cyanide anion, which then adds to the imine with high stereoselectivity. wikipedia.org While specific examples detailing the asymmetric synthesis of 2-amino-2-ethylbutanenitrile with high enantiomeric excess are not extensively documented in readily available literature, the general principles of asymmetric Strecker reactions on ketones are well-established and applicable. wikipedia.orgnih.gov

Another strategy for obtaining enantiomerically enriched α,α-disubstituted amino acids is through enzymatic resolution. google.com This method involves the use of enzymes, such as acylases, to selectively acylate or deacylate one enantiomer of a racemic mixture of the corresponding amino acid, allowing for the separation of the two enantiomers. google.com

Table 1: Methodologies for Enantioselective Synthesis of Chiral α,α-Disubstituted Amino Acid Derivatives

MethodologyChiral SourceKey PrinciplePotential Outcome for 2-Amino-2-ethylbutanenitrile
Asymmetric Strecker ReactionChiral Auxiliary (e.g., (S)-α-phenylethylamine)Diastereoselective addition of cyanide to an imine intermediate.Enantioenriched 2-amino-2-ethylbutanenitrile.
Catalytic Asymmetric Strecker ReactionChiral Catalyst (e.g., thiourea or BINOL derivatives)Catalytic and enantioselective addition of cyanide to an imine.Highly enantioenriched 2-amino-2-ethylbutanenitrile.
Enzymatic ResolutionEnzyme (e.g., L-acylase or D-acylase)Selective enzymatic modification of one enantiomer in a racemic mixture of the corresponding amino acid.Resolution of racemic α,α-diethylglycine to obtain enantiopure forms.

Generation of Complex Molecular Architectures from this compound

The unique structural features of 2-amino-2-ethylbutanenitrile and its corresponding amino acid, α,α-diethylglycine, make them valuable starting materials for the synthesis of more complex molecules, including peptides with constrained conformations and various heterocyclic systems.

The incorporation of α,α-disubstituted amino acids like α,α-diethylglycine into peptide chains has a profound impact on their secondary structure. The steric hindrance imposed by the two ethyl groups at the α-carbon restricts the conformational freedom of the peptide backbone, often inducing β-turn or helical conformations. dtic.mil This property is of significant interest in the design of peptidomimetics and bioactive peptides with enhanced stability and receptor-binding affinity. For example, peptides containing α,α-diethylglycine have been synthesized and their conformational preferences studied, providing insights into how these non-natural amino acids can be used to control peptide folding. dtic.mil

Furthermore, the bifunctional nature of 2-amino-2-ethylbutanenitrile, possessing both a nucleophilic amino group and an electrophilic nitrile carbon (after activation), allows for its participation in various cyclization and multicomponent reactions to form heterocyclic compounds. While specific examples utilizing 2-amino-2-ethylbutanenitrile are not extensively detailed, the general reactivity of α-aminonitriles suggests its potential in the synthesis of:

Imidazoles: The reaction of α-aminonitriles with various reagents can lead to the formation of substituted imidazole (B134444) rings, which are prevalent motifs in many biologically active molecules.

Oxazoles: Similarly, α-aminonitriles can serve as precursors for the synthesis of oxazole (B20620) derivatives, another important class of heterocyclic compounds with diverse applications in medicinal chemistry.

The ability to construct these complex molecular architectures from a relatively simple starting material highlights the synthetic utility of this compound.

Table 2: Potential Complex Molecular Architectures Derived from 2-Amino-2-ethylbutanenitrile

Class of CompoundSynthetic StrategyKey TransformationPotential Application
PeptidesSolid-phase or solution-phase peptide synthesisAmide bond formation using α,α-diethylglycine.Peptidomimetics, constrained peptides with defined secondary structures.
ImidazolesCyclocondensation reactionsReaction of the amino and nitrile groups with suitable reagents to form the imidazole ring.Development of new pharmacologically active agents.
OxazolesCyclization reactionsTransformation of the amino and nitrile functionalities into the oxazole core.Synthesis of novel bioactive heterocyclic compounds.

Analytical Methodologies for the Characterization and Study of 2 Amino 2 Ethylbutanenitrile Hydrochloride

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in the analysis of chemical compounds, allowing for the separation of a mixture into its individual components. For 2-Amino-2-ethylbutanenitrile (B1281198) hydrochloride, techniques such as HPLC, GC, and LC-MS are employed to assess purity and quantify the compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally unstable compounds. Given the polar nature and low volatility of 2-Amino-2-ethylbutanenitrile hydrochloride, HPLC is a highly suitable analytical method. nih.gov

The analysis of amino compounds by HPLC often requires a derivatization step to attach a chromophoric or fluorophoric tag to the molecule, enhancing detection by UV-Vis or fluorescence detectors. nih.govwho.int Common derivatization reagents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC-Cl). nih.govresearchgate.net The resulting derivatives are more hydrophobic, allowing for effective separation on reverse-phase columns (e.g., C18). researchgate.net

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful approach for analyzing polar compounds without the need for derivatization. nih.gov This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating highly polar analytes like aminonitriles.

Table 1: Illustrative HPLC Method Parameters for Amino Compound Analysis

Parameter Condition
Column C18 Reverse-Phase (5 µm, 4.6 x 250 mm) or HILIC
Mobile Phase Gradient elution with Acetonitrile and Phosphate Buffer
Flow Rate 1.0 mL/min
Detector UV-Vis or Fluorescence (post-derivatization)
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. The direct analysis of this compound by GC is challenging due to its polarity and low volatility, stemming from the amino group and its salt form. Therefore, derivatization is a mandatory prerequisite to convert the analyte into a more volatile and thermally stable form. nist.gov

Common derivatization techniques for amino groups include silylation (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) or acylation. nih.gov These reactions replace the active hydrogen atoms on the amino group with nonpolar moieties, thus increasing volatility. The resulting derivatives can then be effectively separated on a non-polar or medium-polarity capillary column, such as one with a DB-624 stationary phase, and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Representative GC Method Parameters for Derivatized Amino Compounds

Parameter Condition
Column DB-624 or similar (30 m x 0.25 mm ID, 1.4 µm film)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Program Initial temp 70°C, ramp to 240°C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Derivatization Agent MTBSTFA or Ethyl Chloroformate researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. nih.gov This hyphenated technique is exceptionally well-suited for the analysis of compounds like this compound, often providing excellent results without the need for derivatization. imtaktusa.com

Using a HILIC column, the compound can be chromatographically separated and then introduced into the mass spectrometer. nih.gov Electrospray Ionization (ESI) is the preferred ionization method for such polar molecules, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. For 2-Amino-2-ethylbutanenitrile (free base, C₆H₁₂N₂), the expected mass-to-charge ratio (m/z) of the protonated molecule would be approximately 113.1.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting product ions. unito.it This provides a fragmentation pattern that serves as a chemical fingerprint, enhancing the certainty of identification. unito.it

Table 3: Typical LC-MS Method Parameters

Parameter Condition
LC Column HILIC (3 µm, 2.1 x 100 mm)
Mobile Phase Gradient of Acetonitrile and Ammonium Formate Buffer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50-500
Expected [M+H]⁺ Ion ~ m/z 113.1

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation. For this compound, NMR and IR spectroscopy are the primary tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic compounds. uobasrah.edu.iq Both ¹H (proton) and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show signals corresponding to the two equivalent ethyl groups and the ammonium protons. The methyl (CH₃) protons of the ethyl groups would appear as a triplet, while the methylene (CH₂) protons would appear as a quartet due to spin-spin coupling. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.

¹³C NMR Spectroscopy : This provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the nitrile carbon, the quaternary carbon bonded to the amino group, and the methylene and methyl carbons of the two equivalent ethyl groups.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ (ethyl) ~ 1.0 - 1.2 Triplet (t)
-CH₂ (ethyl) ~ 1.7 - 1.9 Quartet (q)
-NH₃⁺ ~ 8.0 - 9.0 Broad Singlet (br s)

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C H₃ (ethyl) ~ 8 - 12
-C H₂ (ethyl) ~ 30 - 35
C -NH₃⁺ (quaternary) ~ 55 - 60
-C≡N (nitrile) ~ 120 - 125

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups:

Ammonium (-NH₃⁺) group : Broad absorption bands in the region of 3000-3300 cm⁻¹ corresponding to N-H stretching vibrations. Bending vibrations for the ammonium ion typically appear around 1630-1500 cm⁻¹.

Nitrile (-C≡N) group : A sharp, and typically intense, absorption peak in the range of 2260-2210 cm⁻¹ is characteristic of the C≡N triple bond stretch. spectroscopyonline.com This peak is a highly diagnostic feature for nitriles.

Alkyl (C-H) groups : C-H stretching vibrations for the ethyl groups are expected in the 3000-2850 cm⁻¹ region. C-H bending vibrations appear in the 1470-1370 cm⁻¹ range.

Table 6: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Ammonium (-NH₃⁺) N-H Stretch 3000 - 3300 Medium-Strong, Broad
Ammonium (-NH₃⁺) N-H Bend 1630 - 1500 Medium-Strong
Nitrile (-C≡N) C≡N Stretch 2260 - 2210 Medium-Strong, Sharp
Alkyl (-CH₂, -CH₃) C-H Stretch 3000 - 2850 Medium-Strong
Alkyl (-CH₂, -CH₃) C-H Bend 1470 - 1370 Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and identification of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides detailed information about the compound's molecular weight and chemical structure.

For 2-Amino-2-ethylbutanenitrile, which has a molecular weight of 112.175 g/mol , the molecular ion peak (M+) would be expected at an m/z corresponding to this value. chemsynthesis.com Given the presence of a primary amine, the nitrogen rule applies, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. miamioh.edumsu.edu However, the free base C6H12N2 has an even molecular weight. The hydrochloride salt would likely be analyzed as the protonated free base [M+H]+ in techniques like electrospray ionization (ESI).

The fragmentation of 2-Amino-2-ethylbutanenitrile is dictated by its functional groups: a primary amine and a nitrile group, attached to a quaternary carbon. In electron ionization (EI), the fragmentation patterns of amines are typically dominated by α-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edulibretexts.org This process leads to the loss of the largest possible alkyl radical, resulting in a stable, resonance-stabilized cation.

Common fragmentation pathways for aliphatic amines involve the cleavage of C-C bonds adjacent to the nitrogen. libretexts.org For 2-Amino-2-ethylbutanenitrile, the most significant fragmentation would be the α-cleavage leading to the loss of an ethyl radical (•CH2CH3), which is the largest substituent on the quaternary carbon. This would generate a prominent fragment ion. Another possible, though less favored, fragmentation is the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation for nitriles.

A summary of expected mass spectrometry fragments for 2-Amino-2-ethylbutanenitrile is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation of 2-Amino-2-ethylbutanenitrile

m/z Value (Predicted) Proposed Fragment Structure Fragmentation Pathway
113[C6H13N2]+Protonated Molecular Ion [M+H]+
84[C4H10N2]+α-cleavage: Loss of an ethyl radical (•C2H5)
85[C5H9N]+Loss of ammonia (B1221849) (NH3)
56[C3H6N]+Further fragmentation of the m/z 84 ion

This interactive table summarizes the potential fragmentation patterns of 2-Amino-2-ethylbutanenitrile under mass spectrometry analysis.

Electrophoretic Methods for Analysis

Electrophoretic methods, particularly capillary electrophoresis, offer high-efficiency separations for charged species and are well-suited for the analysis of small amine compounds like this compound. nih.gov These techniques separate molecules based on their differential migration rates in an electric field. wikipedia.orgyoutube.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique performed in narrow-bore capillaries, offering advantages such as high resolution, rapid analysis times, and minimal sample consumption. wikipedia.orgnih.gov For the analysis of 2-Amino-2-ethylbutanenitrile, which is a primary amine, CE provides a robust analytical platform. nih.gov As the hydrochloride salt, the compound is readily soluble in aqueous buffers and carries a positive charge, making it ideal for separation by Capillary Zone Electrophoresis (CZE), the most common mode of CE. springernature.com

In CZE, analytes migrate through a buffer-filled capillary under the influence of an electric field. youtube.com The separation is based on differences in the electrophoretic mobility of the ions, which is dependent on their charge-to-size ratio. The cationic nature of protonated 2-Amino-2-ethylbutanenitrile would cause it to migrate towards the cathode.

Detection in CE can be accomplished using several methods:

CE with UV-Vis Absorbance Detection (CE-UV): While aliphatic amines lack a strong chromophore for UV detection at higher wavelengths, they can sometimes be detected at low wavelengths (around 195 nm). creative-proteomics.comchromforum.org However, to enhance sensitivity, derivatization with a UV-absorbing agent is a common strategy. creative-proteomics.com

CE with Laser-Induced Fluorescence (LIF) Detection: For trace-level analysis, derivatization of the primary amine with a fluorescent tag allows for highly sensitive detection by LIF. nih.govcreative-proteomics.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Coupling CE with MS provides both high-resolution separation and definitive identification based on mass-to-charge ratio. creative-proteomics.com This combination is particularly powerful for analyzing complex mixtures and confirming the identity of the analyte.

Table 2: Potential Capillary Electrophoresis Methods for this compound Analysis

CE Method Detection Principle Suitability and Considerations
Capillary Zone Electrophoresis (CZE) with UV DetectionDirect UV absorbance of the analyte.Low sensitivity due to lack of a strong chromophore. May require low wavelength detection. Derivatization can improve sensitivity. creative-proteomics.com
CZE with Laser-Induced Fluorescence (LIF)Detection of a fluorescent derivative.High sensitivity and suitable for trace analysis. Requires a pre-column or on-column derivatization step. nih.govcreative-proteomics.com
CZE coupled with Mass Spectrometry (CE-MS)Mass analysis of the separated analyte.Provides high selectivity and structural information, confirming identity. creative-proteomics.com
CZE with Conductivity DetectionMeasures changes in conductivity as the analyte passes the detector.A simple and versatile method for analyzing ions and small amines without derivatization. nih.gov

This interactive table outlines various capillary electrophoresis techniques applicable to the analysis of this compound.

Advanced Analytical Approaches for Reaction Monitoring and Mechanistic Insights

The synthesis of α-aminonitriles like 2-Amino-2-ethylbutanenitrile is often achieved through the Strecker synthesis, a multicomponent reaction involving an aldehyde or ketone, ammonia, and a cyanide source. organic-chemistry.orgmasterorganicchemistry.comnih.gov Understanding and optimizing this synthesis requires advanced analytical techniques that can provide real-time information about reaction kinetics, the formation of intermediates, and the generation of byproducts.

Process Analytical Technology (PAT) utilizes in-situ and real-time analytical methods to monitor and control chemical manufacturing processes. mt.comspectroscopyonline.com Integrating PAT tools into the synthesis of 2-Amino-2-ethylbutanenitrile can offer significant mechanistic insights and facilitate process optimization. nih.govhitec-zang.de

Key spectroscopic techniques for in-situ reaction monitoring include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can quantitatively track the consumption of reactants (e.g., 3-pentanone) and the formation of the aminonitrile product and any intermediates in real-time without disturbing the reaction. uvic.ca

Infrared (IR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy are valuable for monitoring changes in functional groups. For instance, the disappearance of the ketone C=O stretch and the appearance of the C≡N stretch of the nitrile can be monitored continuously. mt.com

Mass Spectrometry: Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-MS) can be used for real-time analysis of reaction mixtures, allowing for the detection of transient intermediates and byproducts, which is crucial for elucidating reaction mechanisms. uvic.ca

These advanced approaches provide a continuous stream of data, enabling a deeper understanding of the reaction mechanism, identifying rate-limiting steps, and ensuring the development of a robust and efficient synthetic process. nih.govuvic.ca

Table 3: Advanced Analytical Techniques for Monitoring the Synthesis of this compound

Technique Information Gained Application in Synthesis Monitoring
In-situ NMRQuantitative concentration of reactants, intermediates, and products over time. uvic.caProvides detailed kinetic profiles and helps identify and characterize reaction intermediates.
In-situ FTIR/RamanReal-time tracking of functional group changes (e.g., C=O, C≡N). mt.comMonitors the conversion of starting materials to the nitrile product.
Real-Time MSIdentification of molecular ions of all species in the reaction mixture, including transient intermediates. uvic.caElucidates complex reaction pathways and helps identify potential side reactions.
In-line UHPLCFinal quantification of product, intermediates, and impurities. nih.govProvides high-resolution separation for accurate quantification and impurity profiling at the end of the reaction or in a continuous flow setup.

This interactive table summarizes advanced analytical methods for real-time monitoring and gaining mechanistic insights into the synthesis of this compound.

Quantitative Analysis and Assay Development for this compound

Developing a robust and reliable quantitative assay is essential for determining the purity and concentration of this compound in various samples. The choice of assay depends on factors like the required sensitivity, selectivity, and the sample matrix.

One specific method for the assay of α-aminonitriles is based on their decomposition under defined pH conditions to yield cyanide, which can then be quantified. rsc.org A colorimetric method can be employed for the sensitive and accurate measurement of the released cyanide. rsc.org This approach is particularly useful for studying biological systems or enzymatic reactions involving aminonitriles. rsc.org

Chromatographic methods are also central to the quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a common choice. Since 2-Amino-2-ethylbutanenitrile lacks a strong UV chromophore, several detection strategies can be employed:

HPLC with UV Detection: As with CE, detection can be performed at low wavelengths, or more effectively, after pre-column or post-column derivatization with a UV-active labeling agent.

HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte and can be used for quantification without derivatization.

HPLC-MS: Coupling HPLC with mass spectrometry provides the highest selectivity and sensitivity, allowing for accurate quantification even in complex matrices.

The development of any quantitative assay requires rigorous validation to ensure its accuracy, precision, linearity, and robustness. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), and specificity. nih.gov

Table 4: Summary of Potential Quantitative Assay Methods for this compound

Methodology Principle Advantages Considerations
Cyanide-based Colorimetric AssayDecomposition of the aminonitrile to release cyanide, followed by colorimetric quantification. rsc.orgSensitive and accurate; specific for aminonitriles. rsc.orgIndirect method; requires controlled decomposition conditions.
HPLC with Derivatization and UV DetectionChromatographic separation followed by detection of a UV-active derivative.Good sensitivity and selectivity.Requires a reliable and complete derivatization reaction.
HPLC with Mass Spectrometry (HPLC-MS)Chromatographic separation with highly selective mass-based detection.High sensitivity, high selectivity, provides structural confirmation.Higher instrument cost and complexity.
Capillary Electrophoresis (CE)Separation based on electrophoretic mobility. nih.govFast analysis, low sample consumption. nih.govMay require derivatization for sensitive detection (UV/LIF). nih.govcreative-proteomics.com

This interactive table provides an overview of methods for the quantitative analysis of this compound.

Future Directions and Emerging Research Avenues for 2 Amino 2 Ethylbutanenitrile Hydrochloride

Integration with Flow Chemistry and Continuous Processing Techniques

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous processing to enhance safety, efficiency, and scalability. pharmoutsourcing.comflinders.edu.au The synthesis of α-aminonitriles, often involving hazardous reagents like cyanide, is particularly well-suited for this transition. nih.gov Future research could focus on developing a continuous-flow process for the synthesis of 2-Amino-2-ethylbutanenitrile (B1281198) hydrochloride.

Continuous processing offers significant advantages over traditional batch methods by enabling precise control over reaction parameters such as temperature, pressure, and residence time. pharmoutsourcing.comflinders.edu.au For the Strecker synthesis of 2-Amino-2-ethylbutanenitrile hydrochloride from diethyl ketone, an amine source, and a cyanide source, a flow setup would minimize the volume of hazardous materials at any given moment, thereby improving process safety. pharmoutsourcing.com Furthermore, the enhanced heat and mass transfer in microreactors can lead to higher yields and selectivities, reducing waste and purification costs. nih.gov

A prospective multi-step continuous-flow system could integrate the synthesis, purification, and subsequent transformation of the aminonitrile into its corresponding amino acid, 2-amino-2-ethylbutanoic acid. flinders.edu.augoogle.com This integrated approach streamlines the manufacturing process, reduces manual handling, and allows for real-time monitoring and optimization. flinders.edu.au

Table 1: Comparison of Batch vs. Potential Flow Synthesis of Aminonitriles

ParameterTraditional Batch ProcessingContinuous Flow Processing
SafetyHigher risk due to large volumes of hazardous reagents.Improved safety with small reaction volumes and better containment. pharmoutsourcing.com
Heat & Mass TransferOften inefficient, leading to potential side reactions.Highly efficient, allowing for precise temperature control and mixing. nih.gov
ScalabilityChallenging; often requires re-optimization of conditions.Simpler to scale up by extending operation time or using parallel reactors. pharmoutsourcing.com
Process ControlLimited real-time control over reaction parameters.Precise, automated control over temperature, pressure, and residence time. flinders.edu.au
Product QualityPotential for batch-to-batch variability.Consistent product quality and higher purity. pharmoutsourcing.com

Catalytic Roles of this compound and its Derivatives

While this compound is a product of catalytic processes, its derivatives hold potential as catalysts or ligands in asymmetric synthesis. bohrium.commdpi.com The hydrolysis of the nitrile group leads to the formation of 2-amino-2-ethylbutanoic acid, a non-proteinogenic α-amino acid. Chiral amino acids and their derivatives are foundational in organocatalysis and as ligands for transition metal catalysts. frontiersin.org

Future research could explore the resolution of racemic 2-amino-2-ethylbutanoic acid to obtain enantiomerically pure forms. These chiral amino acids could then be incorporated into novel catalytic systems. For example, they could serve as the backbone for chiral ligands in reactions such as asymmetric hydrogenations, alkylations, or aldol (B89426) reactions. The gem-diethyl group at the α-position would provide a unique steric environment around a metal center, potentially influencing the enantioselectivity of the catalyzed reaction in novel ways.

Furthermore, derivatives of the corresponding amino alcohol, obtained by reduction of the nitrile and subsequent hydrolysis, could be investigated as chiral catalysts or auxiliaries. The development of new catalysts derived from this aminonitrile could expand the toolbox available to synthetic chemists for creating complex chiral molecules. frontiersin.org

Exploration of Novel Reactivity Manifolds and Unconventional Transformations

The primary reactivity of α-aminonitriles involves the transformation of the amino and nitrile functionalities. enamine.net However, emerging research could focus on unconventional transformations that leverage the specific structure of this compound.

One area of exploration is the functionalization of the C-H bonds of the ethyl groups. Advances in C-H activation and functionalization could allow for the introduction of new functional groups, leading to complex and structurally diverse molecules from a simple starting material. mdpi.com Such transformations would bypass the need for pre-functionalized substrates and offer more atom-economical synthetic routes.

Another avenue involves leveraging the nitrile group in novel cyclization reactions. The nitrile group can act as an electrophile or participate in radical reactions to form various heterocyclic structures, which are prevalent in medicinal chemistry. enamine.netnih.gov The steric hindrance provided by the gem-diethyl groups could direct the regioselectivity of these cyclizations in unique ways, providing access to novel scaffolds. Research into the reactivity of the corresponding ketimine, formed as an intermediate in the Strecker reaction, could also yield new synthetic methodologies. organic-chemistry.org

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly important in chemical synthesis. rsc.org Future research on this compound should prioritize the development of sustainable synthetic methods. This includes the use of environmentally benign solvents like water, recyclable catalysts, and non-toxic cyanide sources. researchgate.netacs.org For instance, the use of trimethylsilyl (B98337) cyanide (TMSCN) can be catalyzed by recyclable heterogeneous catalysts, and recent studies have explored the use of α-amino acids or hexacyanoferrate as safer cyanide sources. rsc.orgresearchgate.net

Biocatalysis offers a particularly promising route for the sustainable synthesis and transformation of aminonitriles. tandfonline.com Enzymes such as nitrilases and amidases can hydrolyze nitriles to carboxylic acids or amides, often with high enantioselectivity. A potential research direction is the screening of microorganisms or isolated enzymes for the "dynamic kinetic resolution" of racemic 2-Amino-2-ethylbutanenitrile. In such a process, one enantiomer is selectively hydrolyzed while the other is racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the corresponding amino acid or amide. tandfonline.com This approach would provide an environmentally friendly alternative to traditional chemical resolution methods.

Table 2: Emerging Sustainable Approaches for Aminonitrile Synthesis

ApproachDescriptionPotential Advantage
Heterogeneous CatalysisUse of solid-supported catalysts (e.g., nano copper ferrite, functionalized MOFs). researchgate.netacs.orgEasy catalyst separation and recycling, reducing waste.
Alternative Cyanide SourcesEmploying less toxic and easier-to-handle cyanide precursors like hexacyanoferrate or even protein biomass. rsc.orgImproved safety and reduced environmental impact.
BiocatalysisUsing enzymes (nitrilases, amidases) for synthesis or resolution. tandfonline.comHigh selectivity (enantio-, regio-), mild reaction conditions, and reduced waste.
Solvent-Free ConditionsPerforming reactions without a solvent, often with infrared irradiation or other energy sources. scielo.org.mxEliminates solvent waste, reduces purification steps, and can accelerate reaction rates.

Potential for Advanced Materials Science Applications

The bifunctional nature of α-aminonitriles makes them valuable building blocks for more complex structures, including polymers. enamine.net this compound can serve as a precursor to monomers for advanced materials. After conversion to the corresponding α-amino acid or diamine (via reduction of the nitrile), it can be incorporated into polyamides or poly(amino acids). nih.gov

The presence of the gem-diethyl group on the polymer backbone is expected to impart unique physical properties. For example, it could increase the hydrophobicity, modify the thermal stability, and alter the chain packing of the resulting polymer. These modified polymers could find applications in specialized fields, such as drug delivery, high-performance engineering plastics, or as unique biomaterials. nih.gov Polyamides derived from this monomer might exhibit enhanced resistance to degradation or different solubility profiles compared to conventional polyamides. Investigating the polymerization of derivatives of 2-Amino-2-ethylbutanenitrile and characterizing the properties of the resulting materials is a fertile ground for future research.

Q & A

Q. What are the standard synthetic routes for 2-amino-2-ethylbutanenitrile hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting nitrile precursors with ethylamine derivatives under acidic conditions can yield the hydrochloride salt. Key factors include temperature control (20–40°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometric ratios of reagents to minimize byproducts like unreacted amines or hydrolysis products . Yield optimization often requires iterative adjustments to reaction time and purification steps (e.g., recrystallization from ethanol/water mixtures).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the structure by identifying peaks for the ethyl groups (~1.2–1.5 ppm for CH3_3, 2.5–3.0 ppm for CH2_2) and the nitrile moiety (no direct proton signal but inferred via DEPT-135).
  • FT-IR : Strong absorption at ~2250 cm1^{-1} (C≡N stretch) and broad bands at 2500–3000 cm1^{-1} (NH3+_3^+ from hydrochloride).
  • Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]+^+ or [M+Cl]^- adducts, with fragmentation patterns verifying the backbone .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers at room temperature (15–25°C) in a desiccator to prevent hygroscopic degradation. Prolonged exposure to moisture or light can hydrolyze the nitrile group to amides or carboxylic acids, reducing reactivity .

Advanced Research Questions

Q. How can enantiomer-specific synthesis of this compound be achieved, and what analytical methods validate stereochemical purity?

Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) can isolate the desired enantiomer. Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis are critical for confirming enantiomeric excess (>98%) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent DMSO concentration) or impurity profiles. Reproduce studies using standardized protocols (e.g., OECD guidelines) and cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based). Statistical tools like ANOVA can identify significant outliers .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The nitrile group acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent carbon. In SN2_2 reactions with thiols or amines, the leaving group (e.g., chloride) is displaced with second-order kinetics. Solvent effects (e.g., DMF vs. THF) and steric hindrance from the ethyl groups influence reaction rates .

Q. What strategies mitigate toxicity risks during in vivo studies?

Preclinical safety assessments should include acute toxicity assays (LD50_{50}) and metabolite profiling (e.g., LC-MS/MS to detect cyanide release from nitrile hydrolysis). Dose-response studies in model organisms (e.g., rodents) must adhere to IACUC protocols, with post-mortem histopathology to identify organ-specific effects .

Q. How is HPLC used to assess purity, and what column phases are optimal?

Reverse-phase C18 columns with isocratic elution (70:30 water:acetonitrile + 0.1% TFA) resolve the compound from impurities. UV detection at 210 nm (amide/nitrile absorption) and calibration with certified reference standards ensure accuracy. Purity >98% is typically required for pharmacological studies .

Q. What challenges arise when scaling up synthesis from milligrams to kilograms?

Exothermic reactions require rigorous temperature control (jacketed reactors) to prevent runaway side reactions. Solvent recovery systems (e.g., distillation) and continuous flow reactors improve efficiency. Regulatory compliance (e.g., OSHA, EPA) must be addressed for waste disposal of unreacted cyanides .

Q. Can computational modeling predict its interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes like cytochrome P450. QSAR studies correlate structural features (e.g., nitrile electronegativity) with activity, guiding lead optimization .

Methodological Notes

  • Data Interpretation : Always cross-reference spectral data with PubChem or Reaxys entries to validate assignments .
  • Safety : Use fume hoods and PPE (nitrile gloves, lab coats) during handling. Neutralize waste with 10% NaOH before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.